molecular formula C22H18O3 B5624850 4-benzoyl-2-methylphenyl 4-methylbenzoate

4-benzoyl-2-methylphenyl 4-methylbenzoate

Cat. No. B5624850
M. Wt: 330.4 g/mol
InChI Key: YHBHOSOOUFEPBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-benzoyl-2-methylphenyl 4-methylbenzoate and related compounds often involves reactions such as the Diels-Alder reaction, condensation reactions, and other organic synthesis techniques. For instance, specific derivatives have been formed via a Diels-Alder reaction of appropriately substituted 2H-pyran-2-ones with methyl propiolate or (Z)-1-methoxybut-1-en-3-yne, leading to compounds with interesting regioselectivity and chemoselectivity characteristics (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 4-benzoyl-2-methylphenyl 4-methylbenzoate reveals complex geometries and interactions. For example, certain derivatives demonstrate intramolecular hydrogen bonding, aromatic π-π interactions, and a three-dimensional framework structure formed by a combination of hydrogen bonds, showcasing the compound's intricate molecular architecture (Kranjc, Kočevar, & Perdih, 2011).

Chemical Reactions and Properties

The chemical reactions involving 4-benzoyl-2-methylphenyl 4-methylbenzoate and its derivatives can be influenced by various factors, including the presence of o-methyl groups, which have been shown to affect the rate and mechanism of reactions without altering the reaction mechanism itself. The Hammett plots for these reactions are nonlinear, indicating the significant resonance interaction between substituents and the carbonyl group (Um et al., 2005).

Physical Properties Analysis

The physical properties of 4-benzoyl-2-methylphenyl 4-methylbenzoate derivatives have been studied using various spectroscopic and crystallographic techniques. Investigations into these compounds have revealed detailed insights into their vibrational frequencies, molecular conformations, and hydrogen bonding patterns, contributing to a deeper understanding of their physical characteristics (Şahin et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-benzoyl-2-methylphenyl 4-methylbenzoate and related compounds, such as reactivity descriptors, bond orders, and potential for forming complexes with metals, have been explored. Studies have shown how these compounds interact with other chemicals and the potential applications of these interactions in fields like solvent extraction and ion exchange (Smith, Jarvinen, Jones, & Hay, 1989).

properties

IUPAC Name

(4-benzoyl-2-methylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-15-8-10-18(11-9-15)22(24)25-20-13-12-19(14-16(20)2)21(23)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBHOSOOUFEPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoyl-2-methylphenyl 4-methylbenzoate

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